molecular formula C21H22ClN3O4S B2566950 methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-37-3

methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2566950
CAS No.: 1040637-37-3
M. Wt: 447.93
InChI Key: RBXMCRGMKWGOEI-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by three distinct substituents:

  • 3-position: A 4-chlorophenyl group, which may enhance hydrophobic interactions in biological targets.
  • 1-position: A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing moiety that improves solubility and electronic properties.
  • 6-position: An isopropyl group, contributing to steric bulk and lipophilicity.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-12(2)17-10-16(21(26)29-3)18-19(13-4-6-14(22)7-5-13)24-25(20(18)23-17)15-8-9-30(27,28)11-15/h4-7,10,12,15H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXMCRGMKWGOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and case analyses.

Chemical Structure and Properties

The molecular formula for this compound is C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S with a molecular weight of 436.0 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its significant biological activity. The presence of the 4-chlorophenyl group and the dioxidotetrahydrothiophen moiety contributes to its pharmacological profile.

Property Value
Molecular FormulaC22H26ClN3O4S
Molecular Weight436.0 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. By inhibiting PDE4, this compound may reduce the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma.

Agonistic Activity on PPAR Receptors

A notable aspect of the biological activity of this compound is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activity suggests potential applications in metabolic disorders, including dyslipidemia and type 2 diabetes. SAR studies indicate that the steric configuration around the pyrazolo ring significantly influences PPAR activation potency .

Study on Lipid Regulation

In a study involving high-fructose-fed rats, a derivative similar to this compound was shown to effectively reduce plasma triglyceride levels comparable to fenofibrate, a well-known lipid-regulating agent . This underscores the therapeutic potential of this compound in managing hyperlipidemia.

Inhibition of Xanthine Oxidase

Another study highlighted the ability of pyrazolo[3,4-b]pyridine compounds to inhibit xanthine oxidase activity. This inhibition is relevant for conditions like gout and hyperuricemia, where elevated uric acid levels pose health risks. The structure-function relationship suggests that modifications in the substituents can enhance inhibitory potency against xanthine oxidase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogs:

Structural and Functional Group Comparisons

Compound Name & CAS Number Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-(4-ClPh), 1-(1,1-dioxidotetrahydrothiophen-3-yl), 6-isoPr Ester (COOCH3) 473.91*
Methyl 6-cyclopropyl-1-(4-FPh)-3-methyl- (938001-13-9) 6-cyclopropyl, 1-(4-FPh), 3-CH3 Ester (COOCH3) 379.39
1-[(4-ClPh)methyl]-3,6-dimethyl- (937597-74-5) 1-(4-ClPh-CH2), 3-CH3, 6-CH3 Carboxylic Acid (COOH) 315.76
Methyl 3-cyclopropyl-1-(4-FPh)-6-(4-MeOPh)- (1011398-35-8) 3-cyclopropyl, 1-(4-FPh), 6-(4-MeOPh) Ester (COOCH3) 473.46

*Calculated based on formula C22H22ClN3O4S.

Key Observations:

Position 1 Substitutions: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone, enhancing polarity and hydrogen-bonding capacity compared to simpler aryl groups (e.g., 4-fluorophenyl in CAS 938001-13-9) . Sulfones are known to improve solubility and metabolic stability in drug design . The 4-chlorophenylmethyl group in CAS 937597-74-5 increases steric bulk but lacks the sulfone’s electronic effects.

Position 3 and 6 Substitutions: The 4-chlorophenyl group at position 3 in the target compound may enhance receptor binding affinity through halogen bonding, a feature absent in cyclopropyl (CAS 1011398-35-8) or methyl-substituted analogs .

Functional Group at Position 4 :

  • Ester derivatives (target compound, CAS 938001-13-9) are typically prodrugs, whereas carboxylic acids (CAS 937597-74-5) may exhibit direct target engagement but poorer bioavailability .

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